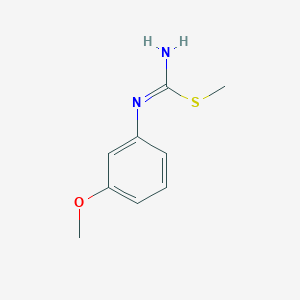
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its cyclononadiene core, which is substituted with ethyl and propyl groups, and four carboxylic acid groups that are neutralized by sodium ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt typically involves multi-step organic reactions. The initial step often includes the formation of the cyclononadiene ring, followed by the introduction of ethyl and propyl substituents through alkylation reactions. The carboxylic acid groups are then introduced via oxidation reactions, and finally, the compound is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in multiple types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclononadiene derivatives: Compounds with similar cyclononadiene cores but different substituents.
Polycarboxylic acids: Molecules with multiple carboxylic acid groups, such as citric acid or ethylenediaminetetraacetic acid (EDTA).
Uniqueness
8-Ethyl-3-propyl-1,5-cyclononadiene-1,2,5,6-tetracarboxylic acid tetrasodium salt is unique due to its specific combination of substituents and the presence of four carboxylic acid groups neutralized by sodium ions. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
25198-75-8 |
|---|---|
Molecular Formula |
C18H20Na4O8 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
tetrasodium;(1Z,5Z)-8-ethyl-3-propylcyclonona-1,5-diene-1,2,5,6-tetracarboxylate |
InChI |
InChI=1S/C18H24O8.4Na/c1-3-5-10-8-12(16(21)22)11(15(19)20)6-9(4-2)7-13(17(23)24)14(10)18(25)26;;;;/h9-10H,3-8H2,1-2H3,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4/b12-11-,14-13-;;;; |
InChI Key |
MALFLPZWSSIJCK-IZQDMMTGSA-J |
Isomeric SMILES |
CCCC/1C/C(=C(\CC(C/C(=C1/C(=O)[O-])/C(=O)[O-])CC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCC1CC(=C(CC(CC(=C1C(=O)[O-])C(=O)[O-])CC)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


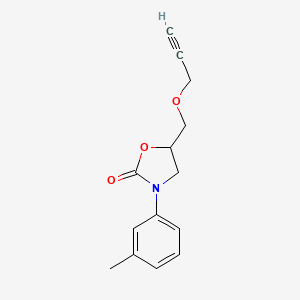
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
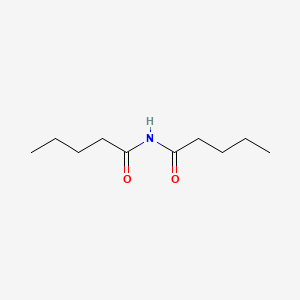
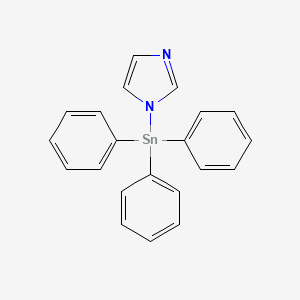
![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)


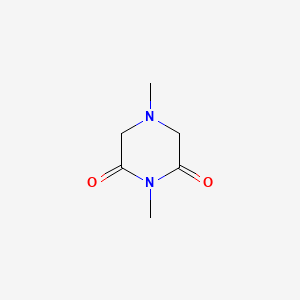
![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
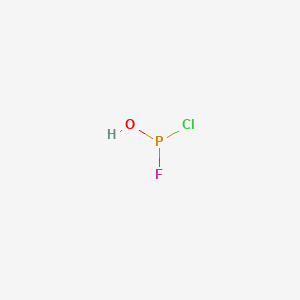
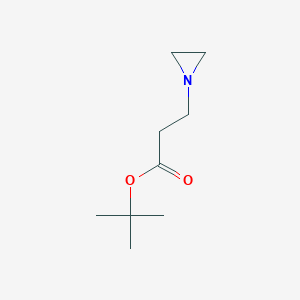
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
